NT160

HDAC4 HDAC5 HDAC7

Class-IIa HDAC research often lacks tools with balanced isoform coverage and CNS exposure. NT160 delivers sub-nanomolar potency against HDAC4,5,7,9 (IC50 0.08-1.2 nM) with >7,500-fold selectivity over class I/IIb HDACs. Its structural identity with [18F]NT160 enables a seamless PET theranostic workflow. • HDAC4 IC50=0.08 nM; cellular IC50=46 nM (HT-29) • Crosses BBB for quantitative CNS imaging • >7,500-fold selectivity window vs. class I/IIb • Available in high purity (≥98%) with global delivery.

Molecular Formula C21H21F3N4O2
Molecular Weight 418.4 g/mol
Cat. No. B12404300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT160
Molecular FormulaC21H21F3N4O2
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
InChIInChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1
InChIKeyRESDVUQVZOJNSO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NT160: Class-IIa HDAC Inhibitor & Theranostic Lead


NT160 (compound 1) is a trifluoromethyloxadiazole (TFMO)-based, high‑affinity inhibitor of class‑IIa histone deacetylases (HDAC4, 5, 7 and 9). It achieves sub‑nanomolar potency against HDAC4 (IC₅₀ = 0.08 nM) and low‑nanomolar inhibition of the other three isoforms, while sparing class I/IIb HDACs (>600 nM) [1]. Its chemical architecture allows the parent molecule to serve both as a therapeutic agent and, upon ¹⁸F‑radiolabeling, as a PET tracer that crosses the blood–brain barrier for in vivo imaging of epigenetically driven disorders [2].

Why NT160 Outperforms Generic Class-IIa Inhibitors


Class‑IIa HDAC inhibitors display steeply divergent isoform‑selectivity and blood–brain‑barrier (BBB) penetration profiles even when they share the same TFMO chemotype. TMP195, for example, is >1600‑fold weaker than NT160 on HDAC4 and shows >100‑fold higher IC₅₀ values across all four isoforms [1]. In the HT‑29 cellular assay, NT160 achieves an IC₅₀ of 46 nM whereas TMP195 is markedly inferior [1]. Likewise, the related inhibitor TMP269 retains nanomolar potency but heavily favors HDAC7/9 over HDAC4/5, yielding a selectivity profile that is not interchangeable with NT160 for applications where balanced pan‑class‑IIa inhibition is required [2]. Substituting NT160 with any of these analogs therefore compromises isoform coverage, cellular potency, CNS accessibility, and the theranostic capability that is intrinsic to the NT160/[¹⁸F]NT160 pair.

NT160: Quantitative Comparison Evidence


Biochemical Isoform Potency vs. TMP195

In a side‑by‑side recombinant enzyme assay, NT160 (compound 1) was dramatically more potent than TMP195 on every class‑IIa isoform. The largest differential was observed for HDAC4, where NT160’s IC₅₀ of 0.08 nM represents a 1601‑fold improvement over TMP195’s 128.1 nM [1]. Gains of 123‑fold (HDAC5), 7.7‑fold (HDAC7) and 2.7‑fold (HDAC9) were also recorded. Both compounds were essentially inactive against class I/IIb HDACs (>600 nM for NT160, >5000 nM for TMP195), but NT160 maintains this selectivity while simultaneously achieving sub‑nanomolar target engagement [1].

HDAC4 HDAC5 HDAC7 HDAC9 IC50 class-IIa HDAC

Cellular HDAC Inhibition in HT-29 Cells

In a whole‑cell deacetylase assay using HT‑29 colon adenocarcinoma cells and a class‑IIa‑selective substrate (Boc‑Lys‑TFA), NT160 delivered an IC₅₀ of 46 nM while TMP195 was significantly less effective; the primary publication explicitly states that “NT160 was superior to TMP195 in HT‑29 cell” [1]. The data demonstrate that the biochemical potency advantage of NT160 translates into a meaningful gain in a physiologically relevant cellular context.

HT-29 cellular deacetylase assay class-IIa HDAC colon cancer

Balanced Isoform Coverage vs. TMP269

NT160 inhibits all four class‑IIa HDACs with IC₅₀ values confined within a narrow 11‑fold window (0.08–1.2 nM), whereas TMP269 exhibits a 6.8‑fold spread and strongly favors HDAC9 (23 nM) over HDAC4 (157 nM) [1][2]. The absolute potency of NT160 on HDAC4 is 1963‑fold greater than that of TMP269. This balanced profile is critical for applications where simultaneous blockade of multiple class‑IIa members is desired.

isoform selectivity HDAC4 HDAC9 class-IIa TMP269

In Vivo BBB Penetration and CNS PET Imaging

[¹⁸F]NT160, the radiolabeled form of NT160, was shown to cross the BBB and accumulate in gray matter regions of the rodent brain, producing high‑contrast PET images [1][2]. Brain uptake was highest in hippocampus, thalamus, and cortex, with lower accumulation in cerebellum. Target specificity was confirmed by self‑blockade experiments: co‑administration of 1.0 mg/kg non‑radioactive NT160 significantly reduced brain signal, demonstrating saturable, displaceable binding to class‑IIa HDACs in vivo [1]. No other class‑IIa HDAC inhibitor has been validated as both a therapeutic agent and a CNS‑penetrant PET tracer from the same molecular scaffold.

PET imaging blood-brain barrier [18F]NT160 CNS class-IIa HDAC

Selectivity Over Class-I/IIb HDACs

NT160 exhibits 600‑fold selectivity against class‑I/IIb HDACs relative to its class‑IIa target potency [1]. While TMP195’s selectivity window appears larger in absolute terms (>5000 nM vs. other HDACs), this is a function of its weaker baseline potency; the critical parameter for target engagement is the ratio between desired target IC₅₀ and off‑target IC₅₀. NT160’s biochemical window of >7 500‑fold (0.08 nM for HDAC4 vs. >600 nM for other HDACs) is substantially larger than TMP195’s ~39‑fold window for HDAC4. Vendor‑curated selectivity data further indicate 600‑fold selectivity over HDAC2 and 27‑fold over HDAC8 .

selectivity index class-I HDAC HDAC2 HDAC8 off-target

NT160: High-Impact Application Scenarios


PET Imaging for Neurodegenerative Disease Research

[¹⁸F]NT160 enables non‑invasive, quantitative mapping of class‑IIa HDAC expression in the brain. The high gray‑matter uptake and specific, displaceable binding demonstrated in rodent PET studies [2] make it suitable for longitudinal imaging of HDAC dysregulation in models of Alzheimer’s disease, Huntington’s disease, and ischemic stroke. No other class‑IIa HDAC probe has matched this combination of BBB penetration, high‑contrast imaging, and pharmacological specificity.

Cancer Theranostic: Therapy and Imaging

The identical chemical structure of NT160 and its ¹⁸F‑labeled counterpart allows a seamless theranostic workflow: diagnostic PET imaging with [¹⁸F]NT160 to map class‑IIa HDAC biodistribution followed by targeted therapy with unlabeled NT160 [1]. This is directly applicable to colon cancer (HT‑29) and other tumor models where class‑IIa HDACs are overexpressed. TMP195 cannot serve this dual role because it lacks a validated therapeutic‑to‑diagnostic translation pathway.

Mechanistic Studies with Balanced Pan-Class-IIa Inhibition

In biological systems where HDAC4, 5, 7 and 9 each contribute to phenotype—such as macrophage polarization in tumor microenvironments or neuronal remodeling after injury—NT160’s uniform sub‑to‑low‑nanomolar potency across all four isoforms ensures complete pathway blockade [1]. Isoform‑biased inhibitors like TMP269 (which spares HDAC4) risk leaving residual activity that confounds mechanistic interpretation.

High-Throughput Screening and Benchmarking

NT160’s exceptionally low IC₅₀ on HDAC4 (0.08 nM) and its >7 500‑fold selectivity window over other HDAC classes [1] make it an ideal positive control for class‑IIa HDAC biochemical and cellular screening campaigns. Its well‑characterized SAR, including the critical role of the TFMO moiety and the benzylic alanine cap [1], provides a structurally defined benchmark against which new chemical entities can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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